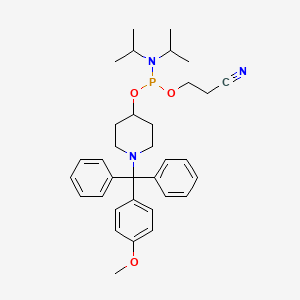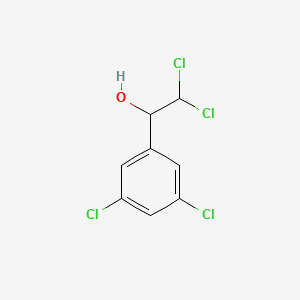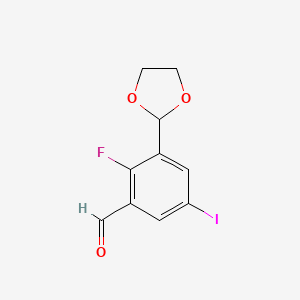![molecular formula C14H22O4 B14019568 1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene CAS No. 28583-47-3](/img/structure/B14019568.png)
1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene typically involves the reaction of benzene with ethoxyethanol under specific conditions. The process generally includes:
Electrophilic Aromatic Substitution: Benzene undergoes electrophilic aromatic substitution with ethoxyethanol in the presence of a catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing purification techniques such as distillation and recrystallization to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Aluminum chloride (AlCl3), ferric chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: Influencing biochemical pathways such as signal transduction, metabolic processes, and gene expression.
Vergleich Mit ähnlichen Verbindungen
1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene can be compared with other similar compounds, such as:
Ethoxybenzene: Similar in structure but lacks the additional ethoxyethoxy groups.
Phenoxyethane: Contains a phenoxy group instead of an ethoxyethoxy group.
1-Ethoxy-2-(2-ethoxyethoxy)ethane: A polyether with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
28583-47-3 |
|---|---|
Molekularformel |
C14H22O4 |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
1-[2-(2-ethoxyethoxy)ethoxy]ethoxybenzene |
InChI |
InChI=1S/C14H22O4/c1-3-15-9-10-16-11-12-17-13(2)18-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3 |
InChI-Schlüssel |
LYGCZVVHFULAIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCOC(C)OC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol](/img/structure/B14019487.png)
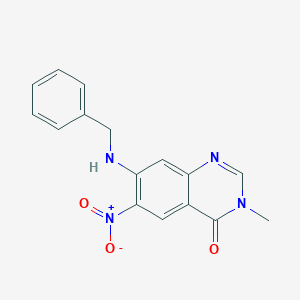

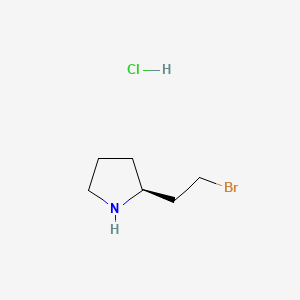
![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)
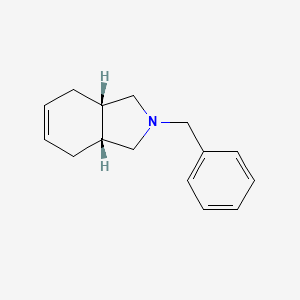
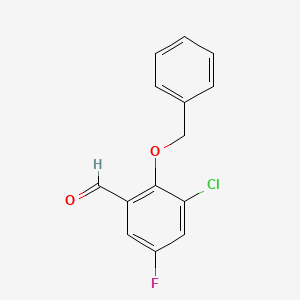
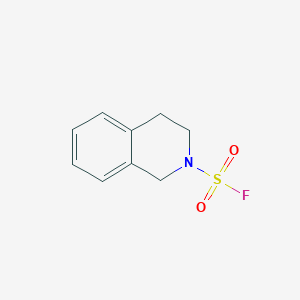
![4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate](/img/structure/B14019530.png)
